Product packaging for 5-(Azetidin-3-yl)pyridin-3-amine(Cat. No.:CAS No. 1260859-63-9)

5-(Azetidin-3-yl)pyridin-3-amine

Cat. No.: B13333545
CAS No.: 1260859-63-9
M. Wt: 149.19 g/mol
InChI Key: XBJZJPVIBQXGFS-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Heterocycles in Contemporary Medicinal Chemistry

Azetidines, four-membered nitrogen-containing saturated heterocycles, are increasingly recognized as valuable components in drug design. acs.org Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. nih.gov The incorporation of an azetidine motif can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability. nih.gov This heterocycle is present in a number of approved drugs and has been investigated for a wide range of therapeutic applications, including as antibacterial agents and for the treatment of central nervous system disorders. nih.gov

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.govsciencepublishinggroup.com Its ability to act as a hydrogen bond acceptor and its capacity for various substitutions make it a versatile building block in drug design. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com The presence of the pyridine nucleus is a feature of many established drugs, highlighting its importance in the development of new therapeutic agents. nih.gov

Structural Overview of 5-(Azetidin-3-yl)pyridin-3-amine as a Key Pharmacophore

The structure of this compound features a pyridine ring substituted at the 3- and 5-positions. The 3-amino group provides a key interaction point, often acting as a hydrogen bond donor. The azetidin-3-yl substituent at the 5-position introduces a three-dimensional element to the otherwise planar pyridine ring. This non-planar feature can be critical for achieving selectivity and potency towards specific biological targets.

Computational studies on similar azetidinyl-pyridine scaffolds have highlighted the importance of the spatial arrangement of the nitrogen atoms for binding to various receptors. nih.gov The distance and orientation between the pyridine nitrogen and the azetidine nitrogen can be critical for establishing key interactions within a protein's binding site.

Historical Context of Azetidine- and Pyridine-Containing Ligands in Drug Discovery Research

The journey of pyridine-containing compounds in medicine is extensive, with early examples including the natural alkaloid nicotine (B1678760) and the vitamin niacin. The synthetic exploration of pyridine derivatives has led to the development of a vast number of drugs over several decades. nih.gov

The incorporation of the azetidine ring is a more recent trend in medicinal chemistry. nih.gov Initially, the synthesis of this strained four-membered ring posed significant challenges. rsc.org However, the development of new synthetic methodologies has made azetidine-containing building blocks more accessible, leading to their increased use in drug discovery programs. rsc.org The realization that the unique conformational constraints and physicochemical properties of azetidines could be exploited to improve drug candidates has spurred further research into this area. nih.gov

The combination of these two heterocycles into a single scaffold, as seen in this compound, represents a modern approach in the design of novel ligands. This strategy aims to leverage the favorable attributes of both the azetidine and pyridine moieties to create compounds with enhanced biological activity and improved drug-like properties. The development of kinase inhibitors, for example, has seen the successful application of scaffolds that merge nitrogen-containing heterocycles to achieve high potency and selectivity. nih.gov

Detailed Research Findings

The following tables provide a summary of research findings related to the synthesis and biological activities of compounds containing the azetidinyl-pyridine scaffold.

Table 1: Synthesis of Azetidinyl-Pyridine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-allyl amino diols1. Bromoacetonitrile, 2. Trityl chloride, 3. Thionyl chloride, 4. LiHMDSTrisubstituted azetidines20g scale nih.gov
1-benzhydryl-3-azetidinolAmines, i-Pr2NEt, MeCN, 80 °CAzetidine-3-aminesModerate to high rsc.org
3-fluoro-2-hydroxypyridineMulti-step synthesis3-(pyridin-3-yl)-2-oxazolidinone derivatives- nih.gov
1-arenesulfonylaziridinesDimethylsulfoxonium methylide, microwave1-arenesulfonylazetidines- acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B13333545 5-(Azetidin-3-yl)pyridin-3-amine CAS No. 1260859-63-9

Properties

CAS No.

1260859-63-9

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(azetidin-3-yl)pyridin-3-amine

InChI

InChI=1S/C8H11N3/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4,9H2

InChI Key

XBJZJPVIBQXGFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CN=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 Azetidin 3 Yl Pyridin 3 Amine and Its Analogs

Strategies for Azetidine-3-amine Scaffold Construction

The azetidine (B1206935) ring is a prominent structural motif in a variety of biologically active compounds and approved pharmaceuticals. rsc.orgchemrxiv.orgnih.gov Its role as a "privileged structure" stems from its ability to impart conformational rigidity and improve pharmacokinetic profiles. chemrxiv.org The synthesis of the azetidine-3-amine portion of the target molecule is a critical undertaking, for which several robust strategies have been developed. These methods focus on creating the core four-membered ring and installing the essential amine functionality at the C-3 position.

Direct Amination of Activated Azetidine Precursors

A straightforward and widely utilized method for the synthesis of azetidine-3-amines involves the direct nucleophilic substitution of an activated precursor. This approach typically employs an azetidine ring with a good leaving group, such as a mesylate (-OMs) or tosylate, at the 3-position. The reaction with a suitable primary or secondary amine leads to the direct formation of the desired C-N bond.

A notable example is the single-step synthesis starting from the commercially available and bench-stable precursor, 1-benzhydryl-3-mesyloxyazetidine. rsc.orgchemrxiv.org This electrophile reacts with a diverse range of amine nucleophiles, including simple cyclic amines and more complex structures, to afford the corresponding N-substituted azetidine-3-amines in moderate to high yields. The reaction is typically performed by heating the precursors in a polar aprotic solvent like acetonitrile (B52724) (MeCN), often in the presence of a non-nucleophilic base such as Hünig's base (diisopropylethylamine, Et₂NEt) if the amine nucleophile is used as a salt. chemrxiv.org However, for many free amines, the base is not required. chemrxiv.org The benzhydryl protecting group can be readily removed in a subsequent step if the free NH-azetidine is desired. chemrxiv.org

Table 1: Examples of Direct Amination of 1-Benzhydryl-3-mesyloxyazetidine

Amine NucleophileProductYield (%)Reference
Piperidine1-Benzhydryl-3-(piperidin-1-yl)azetidine72 chemrxiv.org
Pyrrolidine1-Benzhydryl-3-(pyrrolidin-1-yl)azetidine80 chemrxiv.org
Morpholine4-(1-Benzhydrylazetidin-3-yl)morpholine77 chemrxiv.org
N-Methylpiperazine1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine83 chemrxiv.org
Azepane1-(1-Benzhydrylazetidin-3-yl)azepane70 chemrxiv.org

This methodology proves to be highly practical due to its operational simplicity and tolerance for a variety of functional groups commonly found in medicinal chemistry. chemrxiv.org

Aza-Michael Addition Approaches for Azetidine Ring Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis for forming C-N bonds. organic-chemistry.org While it is a powerful tool, its application in the de novo formation of the azetidine ring via an intramolecular cyclization is less common than for five- or six-membered rings. nih.gov

More frequently, the aza-Michael reaction is employed to functionalize a pre-existing azetidine scaffold. A prominent strategy involves using an azetidine-derived Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This precursor, which contains an exocyclic double bond conjugated to an ester, can be synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. Subsequent treatment with various NH-heterocycles as nucleophiles results in an aza-Michael addition, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.com This approach effectively introduces diverse heterocyclic substituents at the C-3 position of the azetidine ring. bohrium.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Pyridine (B92270) Moieties

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, particularly in the synthesis of complex pharmaceuticals. researchgate.net To assemble the 5-(Azetidin-3-yl)pyridin-3-amine framework, these reactions are key for forging the bond between the azetidine and pyridine rings. The general approach involves coupling an azetidine-based nucleophile or electrophile with a complementary pyridine-based partner.

Several established cross-coupling reactions can be employed, including the Suzuki, Stille, and Hiyama reactions. researchgate.netyoutube.com A relevant example is the Hiyama cross-coupling, which has been successfully used to react 3-iodoazetidine (B8093280) with various arylsilanes to produce 3-arylazetidines under mild conditions. organic-chemistry.org This strategy can be directly adapted to the synthesis of the target structure by using a pyridine-based organosilane.

Alternatively, a Suzuki coupling could be performed between a protected 3-azetidinylboronic acid or ester and a suitably substituted halopyridine, such as 3-amino-5-bromopyridine. The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

More recent advancements have focused on C-H activation and arylation. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with other heterocycles has been demonstrated as a regioselective method for creating biheteroaryl molecules, offering a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. rsc.org

Stereoselective Synthesis of Chiral Azetidine-Containing Building Blocks

The introduction of chirality is often crucial for biological activity. Consequently, methods for the stereoselective synthesis of azetidine building blocks are of high importance. Several distinct strategies have been developed to control the three-dimensional arrangement of substituents on the azetidine ring.

One approach utilizes chiral auxiliaries. For instance, chiral tert-butanesulfinamide can be used to direct the stereoselective synthesis of C-2 substituted azetidines. rsc.org Another powerful method involves the catalytic asymmetric reduction of unsaturated precursors, such as the reduction of 2-azetinylcarboxylic acids using chiral ruthenium complexes to afford enantioenriched azetidine amino acids. acs.org

Substrate-controlled diastereoselective cyclization is another effective strategy. In one synthesis, trisubstituted azetidines were accessed from linear N-allyl amino diol precursors. The stereochemical outcome of the ring-closing reaction was found to be highly dependent on the choice of base and reaction conditions. nih.govacs.org This dependency allows for the selective formation of different diastereomers from the same precursor. For example, treatment of the linear anti-configured chloride precursor 4b with lithium hexamethyldisilylazide (LiHMDS) preferentially yields the azetidine diastereomer 5c , whereas using potassium hexamethyldisilylazide (KHMDS) at a lower temperature leads almost exclusively to diastereomer 5d . nih.gov

Table 2: Diastereoselective Cyclization to Form Azetidines

PrecursorBaseConditionsProduct Ratio (5c:5d)Reference
anti-4bLiHMDS-50 °C~15:1 nih.gov
anti-4bKHMDS-78 °C~1:20 nih.gov

These stereoselective methods provide critical access to optically pure azetidine building blocks, which are essential for the synthesis of chiral drug candidates. rsc.orgacs.org

Functionalization and Derivatization of the Pyridine Ring System

Introduction of Amino Substituents at the 3- and 5-Positions of the Pyridine Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.org Conversely, direct electrophilic aromatic substitution (similar to the nitration or halogenation of benzene) is generally difficult. galchimia.com This inherent reactivity makes the direct amination of a pyridine ring at the C-3 and C-5 positions challenging.

Therefore, indirect, multi-step strategies are typically required to install amino groups at these positions. Common and effective methods include:

Nucleophilic Aromatic Substitution (SNAr): This strategy begins with a pre-functionalized pyridine containing leaving groups at the desired positions, such as 3,5-dihalopyridines (e.g., 3,5-dibromopyridine). The amino groups can then be introduced through reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base.

Reduction of Nitro Groups: An alternative route involves the reduction of corresponding nitropyridines. A synthesis could start with a 3,5-dinitropyridine (B58125) or a 3-halo-5-nitropyridine. After any necessary manipulations, the nitro group(s) are reduced to the desired amino group(s). Common reducing agents for this transformation include H₂ with a palladium catalyst, tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.

Ring Construction: Instead of functionalizing a pre-formed pyridine ring, the desired substituted pyridine can be built from acyclic precursors. google.com Cyclization reactions, such as those involving open-chain nitrile precursors, can offer high flexibility in establishing complex substitution patterns that are otherwise difficult to access. google.com

These established chemical transformations provide reliable pathways to the 3,5-diamino-substituted pyridine core necessary for the final assembly of the target compound.

Modulating Substituent Effects on Synthetic Efficiency

The efficiency of synthetic routes to this compound and its analogs is significantly influenced by the electronic and steric properties of substituents on both the pyridine ring and the coupling partners. These effects are particularly prominent in key bond-forming reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the nature of substituents on the halopyridine precursor plays a critical role. Electron-withdrawing groups (EWGs) on the pyridine ring generally increase its electrophilicity, making the carbon-halogen bond more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step. wikipedia.orgnih.gov For instance, the synthesis of N-arylated 2,3-diaminopyridines from 3-halo-2-aminopyridines is highly dependent on the reaction conditions, but the inherent reactivity of the halide is a key factor. researchgate.net Studies on related systems have shown that the reactivity order of halogens is typically I > Br > Cl. researchgate.net

The regioselectivity of these reactions is also under substituent control. In di-substituted pyridines, electronic effects can direct the reaction to a specific position. For example, the Buchwald-Hartwig amination of 2,3-dichloropyridines can be directed to the more electron-deficient 2-position. nih.gov Steric hindrance is another major factor; bulky substituents near the reaction site can impede the approach of the catalyst or nucleophile, thereby lowering the reaction yield or altering the regioselectivity. rsc.org The choice of ligand in palladium-catalyzed reactions is often used to counteract or leverage these steric effects. rsc.org

In SNAr reactions, the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to a leaving group is essential for activating the ring towards nucleophilic attack. wikipedia.orgresearchgate.net The stability of the intermediate Meisenheimer complex is enhanced by these groups, facilitating the substitution. The reactivity of pyridines in SNAr reactions is inherently higher than that of benzene (B151609) derivatives due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate. wikipedia.orgyoutube.com This effect is most pronounced for substitution at the 2- and 4-positions. wikipedia.orgyoutube.com

Table 1: Influence of Substituent Electronic Properties on Reaction Yields in Pyridine Synthesis

Reaction TypeSubstituent on Pyridine RingSubstituent EffectImpact on YieldReference(s)
Buchwald-Hartwig AminationElectron-Withdrawing (e.g., -Cl)Increases electrophilicity of C-X bondGenerally increases researchgate.netnih.gov
Buchwald-Hartwig AminationElectron-Donating (e.g., -CH3)Decreases electrophilicity of C-X bondMay decrease rsc.org
Nucleophilic Aromatic SubstitutionElectron-Withdrawing (e.g., -NO2)Stabilizes Meisenheimer complexIncreases wikipedia.orgresearchgate.net
Three-Component ReactionElectron-Donating or -WithdrawingComplex influence on multi-step processVariable, often high yields in both cases nih.govmdpi.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry employs a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of reaction protocols. For the synthesis of complex molecules like this compound, microwave-assisted synthesis and meticulous optimization of catalytic systems are particularly valuable.

Microwave-Assisted Synthesis in Amination Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. This technology is particularly effective for transition-metal-catalyzed reactions, including the Buchwald-Hartwig amination, a key method for forming the C-N bonds found in aminopyridines. rsc.orgwikipedia.org

The application of microwave heating can dramatically reduce reaction times from hours to minutes. rsc.org For instance, a microwave-assisted Buchwald-Hartwig double amination was developed that reduced reaction times from 24 hours under conventional heating to just 10-30 minutes, with yields often surpassing those of the traditional method. rsc.orgresearchgate.net Similarly, the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines via a copper-catalyzed Ullmann-type coupling was achieved in only 1 hour at 80 °C with microwave heating, offering excellent yields and a broad substrate scope. nih.gov The choice of solvent is crucial for effective microwave absorption; solvents like benzotrifluoride (B45747) (BTF) have been shown to be superior to less polar solvents like toluene (B28343) for certain microwave-assisted aminations. wikipedia.org

This rapid, efficient heating allows for quick optimization of reaction conditions and the construction of complex molecular libraries, which is invaluable in medicinal chemistry. The synthesis of highly substituted pyridines via one-pot, three-component tandem reactions has also been successfully performed under microwave irradiation, highlighting the technique's versatility and eco-friendly advantages by minimizing time and energy consumption. libretexts.org

Catalyst and Ligand Optimization for Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is profoundly dependent on the choice of catalyst and, most importantly, the ancillary ligand. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of oxidative addition and reductive elimination, the key steps in the catalytic cycle. chemrxiv.org

For the synthesis of aminopyridines and their analogs, a variety of phosphine-based ligands have been developed. Bulky, electron-rich monophosphine ligands, often based on a biaryl scaffold, have proven to be exceptionally effective. nih.gov Ligands such as RuPhos and BrettPhos are noted for their high activity in the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. researchgate.net Similarly, Xantphos is a versatile and inexpensive ligand that has been found to be effective for Buchwald-Hartwig aminations. mdpi.com The choice of ligand can even control regioselectivity; for instance, in the coupling of 2,3-dichloropyridines, one ligand may favor amination at the 2-position, while a bulkier ligand like XPhos can enable subsequent coupling at the 3-position. nih.gov

The development of pre-catalysts, which are stable, well-defined palladium-ligand complexes, has also advanced the field. These pre-catalysts ensure a reliable formation of the active monoligated Pd(0) species, leading to more reproducible results and allowing for reactions under milder conditions with lower catalyst loadings. researchgate.net For example, a catalyst system based on two different biarylphosphine ligands demonstrated a broader substrate scope and higher activity than catalysts based on either ligand alone. wikipedia.org The optimization process involves screening a matrix of catalysts, ligands, bases, and solvents to find the ideal conditions for a specific substrate combination. acs.org

Table 2: Common Ligands for Palladium-Catalyzed Coupling in Pyridine Synthesis

LigandTypeKey FeaturesTypical ApplicationReference(s)
XantphosBidentateWide bite angle, good thermal stabilityBuchwald-Hartwig amination researchgate.netmdpi.com
RuPhosMonodentate BiarylphosphineBulky, electron-richC-N coupling with secondary amines researchgate.net
BrettPhosMonodentate BiarylphosphineBulky, electron-richC-N coupling with primary amines researchgate.net
dppfBidentate FerrocenylphosphineRobust, commercially availableSuzuki-Miyaura coupling acs.org

Analytical Characterization of Synthesized Compounds

The unambiguous identification and purity assessment of newly synthesized compounds like this compound and its analogs are fundamental requirements. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structure elucidation in organic chemistry. 1H NMR provides detailed information about the chemical environment of hydrogen atoms, including their number, connectivity (via spin-spin coupling), and spatial proximity. For a molecule like this compound, one would expect characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the protons on the azetidine ring. koreascience.kryoutube.com The chemical shifts and coupling constants of the pyridine protons are diagnostic of the substitution pattern. koreascience.kr 13C NMR provides information on the carbon skeleton of the molecule. youtube.com In studies of new imidazo[4,5-b]pyridine derivatives, both 1H and 13C NMR were used to confirm the proposed structures, with specific chemical shifts assigned to each proton and carbon atom.

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula. acs.org In the characterization of newly synthesized pyridazinone derivatives, HRMS was used to confirm the calculated molecular formula for the products. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, IR spectroscopy would show characteristic absorption bands for N-H stretching vibrations of the primary amine and the secondary amine in the azetidine ring, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a synthesized compound and for separating components of a mixture. In an HPLC analysis, the compound is passed through a column packed with a stationary phase, carried by a liquid mobile phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate).

For aminopyridine derivatives, which are often polar and basic, reversed-phase HPLC is commonly used. rsc.org This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase, often an aqueous buffer mixed with an organic solvent like acetonitrile or methanol. rsc.org The pH of the mobile phase and the use of additives like ion-pairing agents (e.g., octanesulfonic acid) can be optimized to achieve good peak shape and separation for basic compounds. The purity of the sample is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks detected in the chromatogram. Methods have been developed for the simultaneous determination of multiple aminopyridine isomers, demonstrating the technique's high resolving power.

Table 3: Analytical Techniques and Their Applications

TechniqueInformation ProvidedApplication for this compound
1H NMRProton environment, connectivity, stereochemistryConfirming the substitution pattern on pyridine and azetidine rings.
13C NMRCarbon skeletonIdentifying all unique carbon atoms in the structure.
Mass Spectrometry (MS/HRMS)Molecular weight and elemental compositionConfirming the molecular formula.
Infrared (IR) SpectroscopyPresence of functional groupsIdentifying N-H, C-N, C=C, and C=N bonds.
High-Performance Liquid Chromatography (HPLC)Purity, quantification, separation of isomersAssessing the final purity of the synthesized compound.

Receptor Pharmacology and Molecular Mechanism of Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions

The α4β2 subtype of the nicotinic acetylcholine receptor is the most abundant nAChR in the brain and a key target for therapeutic development. nih.gov Ligands that act as partial agonists at this receptor are of particular interest as they can provide a moderate, sustained level of receptor activation, which may help to alleviate withdrawal symptoms in addiction or modulate neurotransmitter systems implicated in depression. nih.gov

Derivatives of 5-(azetidin-3-yl)pyridin-3-amine have been identified as potent partial agonists for β2-containing nAChRs, especially the α4β2 subtype. nih.gov These compounds elicit a moderate and sustained release of dopamine (B1211576), which can counteract the low dopamine levels associated with nicotine (B1678760) withdrawal. nih.gov Functional evaluations using techniques like 86Rb+ ion efflux assays have characterized the activity of these ligands. nih.gov For instance, certain 3-alkoxy-5-aminopyridine derivatives exhibit good selectivity and partial agonist activity at the human α4β2-nAChR. core.ac.ukresearchgate.net This partial agonism is a key feature, distinguishing these compounds from full agonists like nicotine and providing a more modulated pharmacological effect. nih.gov

Structure-activity relationship (SAR) analyses have been crucial in optimizing the potency and selectivity of ligands based on the this compound scaffold. core.ac.ukresearchgate.net Studies have shown that the introduction of specific substituents to the amino group on the pyridine (B92270) ring can yield highly potent and selective α4β2-nAChR ligands. core.ac.ukresearchgate.net

Key findings from SAR studies include:

Azetidine (B1206935) Ring: The (S)-enantiomer of the azetidinylmethoxy group generally confers higher binding affinity compared to the (R)-enantiomer, although this is not a universal rule for all analogs. nih.gov

Pyridine Ring Substituents: The presence and position of substituents on the 3-pyridyl fragment are critical. Halogen substituents at the 5 or 6-position can result in subnanomolar affinity for nAChRs. acs.org

Side Chain: The nature of the side chain attached to the pyridine ring significantly influences binding. Biaryl analogs with a shorter side chain exhibit much lower affinity compared to those with a 'long tail' side chain, indicating the importance of this chain for effective α4β2 nAChR binding. nih.gov Replacement of an ethynyl (B1212043) group with a triazole bioisostere can maintain high binding affinity while improving the selectivity profile. nih.gov

Table 1: SAR Highlights for nAChR Ligands
Structural MoietyModificationImpact on ActivityReference
Azetidine Ring(S)-enantiomer vs. (R)-enantiomer(S)-enantiomers often have higher binding affinities. nih.gov
Pyridine RingHalogen at position 5 or 6Can lead to subnanomolar affinity. acs.org
Side ChainReplacement of ethynyl with triazoleMaintains high affinity and improves selectivity over α3β4. nih.gov
Side ChainBiaryl analog (shorter chain)Greatly reduced binding affinity. nih.gov

Sazetidine-A is a well-known α4β2 nAChR selective agent that potently desensitizes the receptor with only modest activation. nih.gov Newly synthesized analogs based on the this compound scaffold have been compared to Sazetidine-A to gauge their improvements in potency and selectivity. nih.gov For example, compound 11 from one study, where a triazole ring replaced the ethynyl group of a Sazetidine-A analog, showed a high binding affinity for the α4β2 subtype (Ki = 1.3 nM) and demonstrated better selectivity over the α3β4 subtype compared to Sazetidine-A. nih.gov Another derivative, the azide (B81097) compound 15 , showed a similarly high selectivity profile and binding properties to Sazetidine-A. nih.gov These comparisons underscore the successful application of bioisosteric replacement and other medicinal chemistry strategies to refine the pharmacological profile of this ligand class. nih.gov

Table 2: Binding Affinity (Ki, nM) Comparison
Compoundα4β2 nAChR Affinity (Ki)Selectivity (α4β2 vs. α3β4)Reference
Sazetidine-AHighGood nih.govnih.gov
Compound 11 (Triazole analog)1.3 nMBetter than Sazetidine-A nih.gov
Compound 15 (Azide analog)Similar to Sazetidine-AImproved high selectivity nih.gov
Compound 64 (Aminopyridine derivative)1.2 nM~4700-fold core.ac.ukresearchgate.net

Estrogen Receptor (ER) Modulatory Activities

Identification of Azetidinyl-Pyridin-3-amine Scaffolds as Selective Estrogen Receptor Degraders (SERDs)

The azetidinyl-pyridin-3-amine scaffold has been identified as a key component in the development of selective estrogen receptor degraders (SERDs). nih.gov SERDs are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation, making them a valuable therapeutic strategy for ER-positive breast cancer. wikipedia.org The discovery of AZD9833, a potent and orally bioavailable SERD, highlights the importance of this scaffold. nih.gov AZD9833 incorporates an N-[1-(3-fluoropropyl)azetidin-3-yl]...pyridin-3-amine moiety and has demonstrated a pharmacological profile comparable to fulvestrant (B1683766) in its ability to degrade ERα. nih.gov

The development of orally bioavailable, nonsteroidal SERDs has been a significant focus of research, aiming to overcome the poor pharmacokinetic properties of the clinical SERD fulvestrant. nih.gov Novel families of SERDs with a basic amino side arm, including those with an azetidine side chain, have been synthesized and shown to induce proteasomal degradation of ERα. nih.gov

Molecular Mechanisms of ERα Downregulation and Antagonism

SERDs containing the azetidinyl-pyridin-3-amine scaffold function by binding to the estrogen receptor α (ERα) and inducing its degradation through the proteasome pathway. wikipedia.orgbioworld.com This binding event leads to a conformational change in the receptor, which marks it for ubiquitination and subsequent destruction by the proteasome. wikipedia.org This degradation of the ERα protein effectively downregulates the estrogen signaling pathway, which is a key driver of proliferation in ER-positive breast cancers. nih.govnih.gov

The degradation of ERα can occur through different cellular pathways depending on the ligand. For instance, estradiol-induced degradation may involve cytoplasmic proteasomes, while fulvestrant-induced degradation occurs in the nucleus. nih.gov The process is complex and can involve other cellular components like the CSN complex and its subunit CSN5/Jab1, which can influence the activity of ubiquitin ligases involved in receptor degradation. nih.gov

Structure-Activity Correlations for ER Binding and Degradation

The structure-activity relationship (SAR) for ER binding and degradation in azetidinyl-pyridine-based SERDs is a critical area of investigation. In the optimization of a series of SERDs, it was found that the geometry of the side chain has a significant influence on degradation activity. acs.org Specifically, O-azetidine and (S)-O-pyrrolidine side chains were identified as being among the most potent and active. acs.org

Further modifications to the core structure have been explored to improve properties like metabolic stability while maintaining high degradation potency. For example, in a series of benzocycloheptene (B12447271) derivatives, substitutions on a phenyl ring with halogens or other groups resulted in potent ER degraders with acceptable metabolic stability. acs.org The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models has also been used to analyze the structural requirements for binding affinity to estrogen receptors, providing insights into the steric and electrostatic fields that influence binding. nih.gov

Compound SeriesModificationImpact on ER Degradation
Benzo researchgate.netannulene derivativesO-azetidine side chainPotent degradation activity acs.org
Benzo researchgate.netannulene derivatives(S)-O-pyrrolidine side chainPotent degradation activity acs.org
Benzocycloheptene derivativesHalogenated phenyl substituentsPotent ER degraders with acceptable metabolic stability acs.org

Investigation of Other Receptor Systems and Biological Pathways

While the primary focus of research on the this compound scaffold has been on H3R and ER, related structures have been investigated for their activity on other receptor systems. For instance, a multi-target-directed ligand, compound 3e, which incorporates a pyridine moiety, was found to be a potent histamine (B1213489) H3 receptor antagonist, a calcium channel blocker, and an acetylcholinesterase inhibitor. nih.gov Additionally, a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govnih.govacs.orgtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified, demonstrating that similar scaffolds can target other important biological pathways. nih.gov The synthesis of diverse azetidine-based scaffolds is a strategy for developing CNS-focused libraries for screening against various targets. nih.gov

Exploration of Pyridine-Azetidine Scaffolds in Anticancer Research

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer properties. researchgate.netekb.egnih.gov Pyridine derivatives have been shown to inhibit various targets implicated in cancer, such as kinases, tubulin polymerization, and topoisomerase enzymes. researchgate.net The incorporation of an azetidine ring, a four-membered saturated amine, introduces unique structural and chemical properties that can enhance pharmacological activity. medwinpublishers.com Azetidine-containing compounds have demonstrated potential as anticancer agents by interacting with various molecular targets. researchgate.net

The combination of pyridine and azetidine scaffolds has led to the development of novel compounds with promising anticancer activities. researchgate.netrsc.org For instance, some pyridine-containing substituted phenyl azetidine-2-one derivatives have shown good antibacterial activity. medwinpublishers.com While direct studies on the anticancer activity of this compound are not extensively documented in the reviewed literature, the known anticancer potential of both pyridine and azetidine scaffolds suggests that this hybrid molecule could be a promising candidate for further investigation. researchgate.netresearchgate.net Research on related structures, such as pyrido[2,3-d]pyrimidines, has identified potent cytotoxic agents that induce apoptosis in cancer cells. nih.gov

Modulation of Kinase Activity by Related Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are a significant class of molecules that have been extensively explored as kinase inhibitors in the context of cancer therapy. nih.govnih.govresearchgate.net Receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, processes that are often dysregulated in cancer. nih.gov

VEGFR2 Inhibition: Several novel series of compounds containing nitrogen heterocycles have been identified as potent and selective inhibitors of VEGFR-2. nih.govnih.govsemanticscholar.org For example, 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides have demonstrated single-digit nanomolar potency against VEGFR2 in both biochemical and cellular assays. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has also been identified as a promising core for developing new VEGFR-2 inhibitors. nih.gov Although direct evidence for this compound inhibiting VEGFR2 is not available, the established role of pyridine and other nitrogen heterocycles as VEGFR-2 inhibitors suggests a potential mechanism of action for this compound. nih.govnih.govsemanticscholar.org

EGFR and Other Kinase Inhibition: Nitrogen heterocycles, including pyridine derivatives, are known to target a range of kinases beyond VEGFR2. nih.gov For example, pyridine-quinoline hybrids have been developed as inhibitors of PIM-1 kinase, which is involved in tumorigenesis. nih.gov The design of these inhibitors often involves creating structures that can compete with ATP for binding to the kinase's active site. nih.gov While specific data on the interaction of this compound with EGFR is limited in the provided results, the broader class of nitrogen-containing heterocycles has been extensively studied for this purpose. nih.gov

Antimicrobial and Antifungal Activity of Azetidine and Pyridine Derivatives

Both azetidine and pyridine derivatives have a well-established history of antimicrobial and antifungal activity. pharmatutor.orgnih.gov

Azetidine Derivatives: The four-membered β-lactam ring of azetidinones is a well-known pharmacophore responsible for the antibacterial activity of penicillins and cephalosporins. nih.gov Azetidinone derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. pharmatutor.orgwisdomlib.org The antimicrobial activity can be influenced by the substituents on the azetidine ring. wisdomlib.org For instance, some N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives have shown significant antibacterial, antifungal, and anti-tubercular activities.

Pyridine Derivatives: Pyridine and its derivatives also possess a broad spectrum of antimicrobial and antifungal properties. nih.govchempanda.comresearchgate.netnih.gov They have been shown to be effective against various fungal pathogens, including drug-resistant strains. chempanda.com The mechanism of action for some pyridine derivatives involves disrupting the fungal cell structure. chempanda.com Pyridine-containing compounds have been synthesized and tested against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. nih.govmdpi.com The introduction of different functional groups to the pyridine scaffold can significantly impact its antimicrobial potency. nih.gov

The combination of these two pharmacologically active moieties in this compound suggests a high potential for antimicrobial and antifungal applications. The presence of both the azetidine and pyridine rings could lead to a synergistic effect, resulting in enhanced biological activity. medwinpublishers.comnih.gov

Computational Chemistry and in Silico Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of pyridine (B92270) and azetidine-containing molecules. researchgate.net These methods provide a fundamental understanding of the molecule's reactivity, stability, and intermolecular interaction potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net For related pyridinyl compounds, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, computational studies using DFT (B3LYP/6-311G**) have been performed to determine optimized structures, molecular orbitals, and electrostatic potential surfaces. nih.govresearchgate.net These analyses reveal the delocalization of charge and identify sites prone to nucleophilic or electrophilic attack. nih.govresearchgate.net For instance, calculations on similar structures have shown that the pyridine ring's nitrogen and the amine group's nitrogen have distinct electronic environments, influencing their roles in molecular interactions.

Table 1: Illustrative Quantum Chemical Properties of a Pyridinyl-Furanium Ion Data based on a related compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, calculated at the B3LYP/6-311G* level of theory.*

PropertyValue
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)-
Dipole Moment-
Specific energy values are not provided in the source material, but the analysis of these properties is noted as a standard computational approach. researchgate.netnih.govresearchgate.net

The electrostatic potential surface maps are also calculated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will orient itself when approaching a biological target. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely applied to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. For compounds containing the pyridine-azetidine scaffold, docking studies are crucial for identifying potential biological targets and optimizing binding affinity.

In studies of related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking has been used to predict their binding mode within the active site of bacterial ribosomes, a known target for this class of antibiotics. nih.gov Similarly, derivatives of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine have been docked into the histamine (B1213489) H3 receptor, revealing key interactions, such as hydrogen bonds with specific aspartate residues, that are crucial for agonistic activity. acs.org The azetidine (B1206935) nitrogen and the pyridinyl amine are often key interacting groups. acs.org

Table 2: Example Molecular Docking Results for a Thiazolo-Pyridine Derivative against α-Amylase This table illustrates typical data obtained from docking studies, based on findings for a related compound class. nih.gov

CompoundDocking Score (kcal/mol)Interacting Residues
Derivative 4e-7.43Trp59, Tyr62, Gln63, His101, Asn152

These simulations can guide the design of new analogs with improved potency and selectivity by modifying the scaffold to enhance interactions with the target receptor. For example, research on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands suggests that pyridine ether compounds can achieve sub-nanomolar affinity, and docking helps to rationalize this high potency by identifying specific binding pockets. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.comnih.gov An MD simulation tracks the motions of atoms and molecules, allowing for the characterization of the binding mechanism at an atomic level.

For related thiazolo-pyridine derivatives, MD simulations of up to 100 nanoseconds have been performed to assess the stability of the ligand-protein complex. nih.gov Key metrics analyzed include the Root-Mean-Square Deviation (RMSD) of the complex, which indicates its structural stability over the simulation period. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. nih.gov The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues in the receptor's binding site is also analyzed to identify which residues have the most significant interactions with the ligand. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking studies. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are integral to the design of drugs incorporating the 5-(Azetidin-3-yl)pyridin-3-amine scaffold.

Structure-based drug design relies on the known three-dimensional structure of the biological target. This approach was successfully used to develop potent renin inhibitors from a pyrimidine-based fragment. researchgate.net By introducing a basic amine to interact with the catalytic aspartic acids and optimizing other substituents to fit into the S1/S3 binding pockets, a remarkable 65,000-fold increase in potency was achieved. researchgate.net This rational design process, guided by the receptor's structure, is directly applicable to optimizing derivatives of this compound for specific targets.

Ligand-based drug design is employed when the structure of the target receptor is unknown. This approach uses the structures of known active ligands to build a pharmacophore model, which defines the essential structural features required for biological activity. Research on nicotinic ligands has involved synthesizing and testing various analogs of known agonists like epibatidine (B1211577) and A-85380 to establish structure-activity relationships (SAR). nih.gov By comparing the activities of structurally similar compounds, researchers can infer which molecular features are critical for binding and efficacy, guiding the design of new molecules like this compound and its derivatives. nih.gov

Prediction of Molecular Interactions and Structural Stability

Computational models are highly effective at predicting the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces.

For 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, a proposed binding mode at the H3 receptor identified key hydrogen bonds between the ligand's basic amine and the Asp114 residue, as well as interactions between the pyrimidine (B1678525) ring and the receptor. acs.org MD simulations further refine this picture by showing the persistence of these interactions over time and revealing the role of water molecules in mediating contacts. nih.gov

The structural stability of the ligand itself is also a key consideration. The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol). rsc.org This inherent strain influences the ring's conformation, which is typically non-planar or "puckered" to minimize torsional strain. This puckered geometry affects the spatial orientation of substituents on the azetidine ring, which in turn dictates how the molecule can fit into a receptor's binding site. Quantum chemical calculations can predict the most stable conformations of the molecule, providing a crucial starting point for docking and MD simulations. researchgate.net

Structure Based Drug Design Principles and Optimization

Scaffold Diversification and Bioisosteric Replacements

Scaffold diversification is a key strategy in drug discovery to explore new chemical space and identify novel molecular frameworks with improved properties. nih.gov The azetidine (B1206935) core is particularly amenable to such modifications, allowing for the creation of diverse libraries of compounds, including fused, bridged, and spirocyclic ring systems. acs.orgnih.gov This diversification aims to generate lead-like molecules with properties tailored for specific targets, such as those in the central nervous system (CNS). nih.gov

A common tactic in modifying a parent scaffold is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, yet can improve the molecule's biological activity or pharmacokinetic profile. nih.gov For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a metabolically vulnerable acetylene (B1199291) group on a pyridine (B92270) ring was replaced with an amino group, leading to a new series of 3-alkoxy-5-aminopyridine derivatives with promising pharmacological characteristics. core.ac.uk This substitution exemplifies a rational approach to mitigate potential metabolic liabilities while retaining or enhancing target engagement.

Scaffold hopping, a more dramatic form of diversification, involves replacing the central molecular core with a structurally different one that preserves the essential geometric arrangement of key binding groups. A notable example is the transformation of a pyridine-based structure into a pyrimidine (B1678525) core. This led to the development of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues, which were identified as potent histamine (B1213489) H3 receptor agonists, demonstrating that significant changes to the core scaffold can unlock activity at entirely new biological targets. nih.govacs.org The azetidine moiety itself can be considered a bioisostere of other cyclic amines, such as piperazine, offering a similar nitrogen-to-nitrogen distance but with unique conformational constraints and exit vectors for substituents.

Original Scaffold/GroupBioisosteric Replacement/DiversificationTarget/PurposeReference(s)
Pyridine RingPyrimidine RingHistamine H3 Receptor Agonists nih.govacs.org
Acetylene GroupAmino Groupα4β2-nAChR Ligands core.ac.uk
Azetidine CoreFused, Bridged, Spirocyclic SystemsCNS-focused Lead-Like Libraries acs.orgnih.gov
Isoxazole HeterocyclePyridine or OxadiazoleNicotinic Receptor Ligands nih.gov
Indole RingFuro[3,2-b]pyridine5-HT1F Receptor Agonists nih.gov

Strategies for Enhancing Receptor Selectivity and Functional Potency

Once a promising scaffold is identified, medicinal chemists employ various strategies to fine-tune its interaction with the target receptor to maximize potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, systematically evaluating how different chemical modifications affect biological activity.

In the development of α4β2-nAChR selective ligands based on a 3-alkoxy-5-aminopyridine core, SAR analyses revealed that introducing additional substituents to the amino group on the pyridine ring could yield highly potent and selective compounds. acs.orgresearchgate.net This exploration led to the discovery of a ligand, compound 64, which exhibited a high binding affinity for rat α4β2-nAChR with a Ki value of 1.2 nM. acs.orgresearchgate.net Furthermore, it showed remarkable selectivity, being 4700-fold more selective for the α4β2 subtype over the α3β4-nAChR subtype. acs.orgresearchgate.net

Similarly, for the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series of histamine H3 receptor agonists, systematic modifications were key to optimizing activity. nih.govacs.org It was found that reducing the size of substituents at the 6-position of the pyrimidine ring improved both binding affinity (pKi) and functional potency (pEC50) at the human H3 receptor. nih.gov Further optimization of the alkyl substitution pattern on the 3-amino-azetidine moiety culminated in compound 14d (VUF16839), which combines high affinity (pKi = 8.5), high potency (pEC50 = 9.5), and full agonistic activity at the receptor. acs.org This compound also demonstrated a 10-fold selectivity in functional potency for the H3 receptor over the H4 receptor. nih.gov

CompoundCore StructureTarget ReceptorKey ModificationPotency/SelectivityReference(s)
Compound 64 3-alkoxy-5-aminopyridineα4β2-nAChRN-demethylated analogue with additional amino substituentKi = 1.2 nM; 4700-fold selective over α3β4-nAChR acs.orgresearchgate.net
11b 4-(3-azetidin-1-yl)pyrimidin-2-amineHistamine H3 ReceptorPartial agonist hit from screeningIdentified as a starting point for optimization nih.govacs.org
14d (VUF16839) 4-(3-azetidin-1-yl)pyrimidin-2-amineHistamine H3 ReceptorRemoval of R1 substituent, optimized NHR2 grouppKi = 8.5, pEC50 = 9.5 (full agonist); 10-fold functional selectivity over H4R nih.govacs.org

Rational Design of Analogs with Modulated Pharmacological Profiles

Rational drug design leverages detailed knowledge of the biological target's three-dimensional structure to create ligands with specific, predetermined properties. This structure-based approach allows for the design of analogs that fit precisely into a receptor's binding site, optimizing interactions and leading to significant improvements in pharmacological profiles.

A compelling example is the development of renin inhibitors, where a fragment-based design approach identified an initial hit compound. nih.govresearchgate.net Through a rational, structure-based design process that involved optimizing interactions with the S1/S3 binding pockets and introducing a basic amine to interact with catalytic aspartic acids, researchers designed N-(piperidin-3-yl)pyrimidine-5-carboxamide 14. nih.gov This new analog was 65,000 times more potent than the original fragment, a remarkable enhancement achieved by adding only seven heavy atoms. nih.govresearchgate.net

In another case, the discovery of allosteric AKT kinase inhibitors was guided by cocrystal structures. nih.gov The optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series led to the discovery of ARQ 092. The crystal structure of this compound bound to the AKT1 enzyme confirmed its allosteric mode of inhibition and clarified the crucial role of its cyclobutylamine (B51885) moiety, guiding further design efforts. nih.gov

The strategy of scaffold hopping can also be integrated into rational design. To develop inhibitors for the dual leucine (B10760876) zipper kinase (DLK), a shape-based scaffold hopping approach was used to convert a pyrimidine core into a pyrazole (B372694) core with better physicochemical properties. nih.gov This was combined with structure-based design, utilizing the first crystal structures of DLK, to identify a potent, selective, and brain-penetrant inhibitor. nih.gov

Designed Analog SeriesTargetDesign StrategyOutcomeReference(s)
N-(piperidin-3-yl)pyrimidine-5-carboxamidesReninStructure-based optimization of fragment hit65,000-fold increase in potency nih.govresearchgate.net
Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines (e.g., ARQ 092)AKT KinaseOptimization guided by cocrystal structurePotent and selective allosteric inhibitor nih.gov
N-(1H-Pyrazol-3-yl)pyridin-2-amine InhibitorsDual Leucine Zipper Kinase (DLK)Shape-based scaffold hopping and structure-based designPotent, selective, brain-penetrant inhibitor nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation and stereochemistry of a molecule are critical determinants of its biological activity. The strained, four-membered azetidine ring in the 5-(azetidin-3-yl)pyridin-3-amine scaffold imposes significant conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Studies on azetidine-containing amino acids and peptides have shown that the azetidine moiety can act as a potent inducer of specific secondary structures, such as β-turns. researchgate.net The conformation is often stabilized by intramolecular hydrogen bonds, for example, between the nitrogen atom of the azetidine ring and an amide NH group of an adjacent residue. researchgate.net The puckering of the azetidine ring itself further influences the spatial orientation of its substituents, which in turn affects how the molecule can interact with its biological target. mdpi.com Theoretical and spectroscopic analyses of azetidine-based oligomers have revealed distinct conformational preferences, such as extended or folded shapes, which are governed by subtle energetic balances and hydrogen bonding patterns. mdpi.com

Stereochemistry—the specific spatial arrangement of atoms—is also paramount. While detailed stereochemical studies specifically on this compound were not the focus of the reviewed literature, research on related compounds consistently highlights its importance. For example, in the development of potent phenoxypiperidine-based histamine H3 receptor antagonists, the (R)-stereoisomer was specified as the active configuration, indicating that the precise 3D arrangement at a chiral center was essential for potent activity. nih.gov The synthesis of azetidine-based amino acids often employs asymmetric hydrogenation to produce specific enantiomers, acknowledging that different stereoisomers are likely to have vastly different biological effects. acs.org This underscores a fundamental principle in drug design: the biological activity of chiral molecules is often dependent on a single, specific stereoisomer that correctly complements the chiral environment of the receptor binding site.

Structural FeatureInfluence on ActivityKey FindingsReference(s)
Azetidine RingConformational RigidityReduces entropic penalty upon binding; provides defined vector for substituents.
Azetidine-Containing PeptidesSecondary Structure InductionCan act as a β-turn inducer, stabilized by intramolecular H-bonds. researchgate.net
Azetidine Ring PuckeringSpatial OrientationAffects the 3D positioning of substituents, influencing receptor interaction. mdpi.com
Stereochemistry (e.g., (R)-configuration)Receptor Binding and PotencyBiological activity is often highly dependent on a single, specific stereoisomer. nih.gov

Future Research Directions and Therapeutic Implications

Expansion of Target Space for 5-(Azetidin-3-yl)pyridin-3-amine Derivatives

The exploration of new biological targets for derivatives of this compound is a critical area for future research. While initial studies may have focused on a specific target class, the inherent versatility of this scaffold allows for its adaptation to interact with a broader range of proteins implicated in various diseases.

One promising avenue is the investigation of these derivatives as kinase inhibitors . The pyridine (B92270) moiety is a well-established pharmacophore in numerous approved kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding site. The azetidine (B1206935) group can be strategically functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, pyrido[2,3-d]pyrimidine-based compounds have demonstrated multi-targeted kinase inhibitory activity against cancer-related kinases like PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov The this compound scaffold could be similarly exploited to develop inhibitors for these and other oncogenic kinases.

Furthermore, the structural similarity of the azetidinyl-pyridine core to known pharmacophores suggests its potential to target other enzyme families and receptor types. For example, 3-pyridyl azetidine ureas have been identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis with implications in oncology. This highlights the potential of modifying the 3-amino group of the parent scaffold to explore novel target classes.

Another area of interest lies in the development of agents targeting the central nervous system (CNS). The physicochemical properties of the azetidine ring can be modulated to improve blood-brain barrier penetration. Derivatives could be designed to interact with targets such as G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric disorders. For instance, various 5-HT2A receptor agonists, which fall outside the typical phenethylamine (B48288) or tryptamine (B22526) classes, demonstrate the diversity of structures that can interact with this receptor. wikipedia.org

The exploration of derivatives as antibacterial agents also holds promise. The pyridine scaffold is present in several antibacterial drugs, and its ability to improve water solubility can be advantageous. csic.es Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown significant antibacterial activity, providing a rationale for investigating the potential of this compound analogs in this therapeutic area. researchgate.net

Development of Advanced Synthetic Strategies for Novel Analogs

The generation of diverse and novel analogs of this compound is contingent on the development of advanced and efficient synthetic strategies. While classical methods for the synthesis of azetidines and pyridines exist, future efforts should focus on catalytic, modular, and diversity-oriented approaches.

Catalytic cross-coupling reactions represent a powerful tool for the functionalization of both the pyridine and azetidine rings. Methods such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide array of substituents at various positions, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have been shown to be effective for generating 3-substituted azetidines. nih.gov Similarly, regioselective catalytic direct arylation of pyridine N-oxides offers a solution to the challenges often associated with 2-pyridyl organometallic cross-coupling reactions. wikipedia.org The development of robust catalytic methods for the direct C-H functionalization of the pyridine ring in the presence of the azetidine moiety would be a significant advancement, offering a more atom-economical approach to analog synthesis.

Strain-release-driven synthesis is another innovative strategy that can be applied to the synthesis of functionalized azetidines. nih.gov This approach leverages the inherent ring strain of bicyclic precursors to drive the formation of diverse azetidine structures. Such methods can provide access to complex and densely functionalized azetidines that are difficult to obtain through traditional routes.

Flow chemistry and automated synthesis platforms can accelerate the generation of analog libraries. These technologies allow for rapid reaction optimization and the synthesis of a large number of compounds in a short period, facilitating a more comprehensive exploration of the chemical space around the this compound scaffold.

Furthermore, the development of enantioselective synthetic routes is crucial for producing chirally pure analogs. Many biological targets exhibit stereospecific binding, and the ability to synthesize and test individual enantiomers is essential for understanding their pharmacological profiles.

Integration of Omics Technologies for Comprehensive Biological Evaluation

To gain a deeper understanding of the biological effects of this compound derivatives, the integration of "omics" technologies is indispensable. These high-throughput approaches provide a global view of the molecular changes induced by a compound, moving beyond the traditional single-target paradigm.

Chemical proteomics is a powerful tool for target deconvolution and identifying off-target effects. nih.govnih.goveuropeanreview.orgresearchgate.netresearchgate.net Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a compound in a cellular context without the need for chemical modification of the drug candidate. This is particularly valuable for validating intended targets and uncovering novel mechanisms of action. For example, comprehensive chemical proteomics has been successfully used to deconvolute the targets of the redox-active drug auranofin. nih.gov

Transcriptomics , through methods like RNA-sequencing, can reveal the downstream effects of target engagement by analyzing changes in gene expression. This can help to elucidate the signaling pathways modulated by the compound and provide insights into its potential therapeutic efficacy and toxicity.

Metabolomics can be employed to assess the impact of the derivatives on cellular metabolism. By profiling changes in the levels of endogenous metabolites, researchers can identify metabolic pathways that are perturbed by the compound, which can be particularly relevant for diseases with a metabolic component, such as cancer and diabetes.

The integration of these different omics datasets, often referred to as multi-omics analysis , can provide a holistic understanding of a compound's mechanism of action. organic-chemistry.org When combined with artificial intelligence and machine learning algorithms, multi-omics data can be used to identify novel disease targets, predict drug efficacy, and stratify patient populations for clinical trials. rsc.org

Rational Design for Multi-Targeted Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, which often involve multiple pathological pathways, has spurred interest in the development of multi-targeted ligands . nih.gov The this compound scaffold is well-suited for the rational design of such agents due to its modular nature, allowing for the incorporation of different pharmacophoric elements to interact with multiple targets simultaneously.

One strategy for designing multi-targeted ligands is scaffold hybridization , where pharmacophores from two or more known drugs are combined into a single molecule. For example, a derivative of this compound could be designed to inhibit both a specific kinase and another unrelated target involved in the same disease pathology. The design of dual-target kinase inhibitors based on the pyrimidine (B1678525) scaffold for cancer therapy is an area of active research.

Another approach is the design of compounds that modulate multiple nodes within the same signaling pathway . This can lead to a more profound and durable therapeutic effect compared to inhibiting a single target. For instance, in the context of cancer, a single molecule could be designed to inhibit both a receptor tyrosine kinase and a downstream signaling protein.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for the rational design of multi-targeted ligands. These techniques can be used to predict the binding modes of a compound to different targets and to guide the optimization of its structure to achieve the desired polypharmacology.

The development of multi-targeted drugs presents several advantages, including the potential for enhanced efficacy, reduced risk of drug resistance, and improved safety profiles. However, it also poses challenges in terms of achieving balanced activity against the different targets and optimizing the pharmacokinetic properties of the molecule.

Q & A

Q. What are the common synthetic routes for 5-(Azetidin-3-yl)pyridin-3-amine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by azetidine moiety introduction. For example:

  • Step 1 : Halogenation or substitution at the pyridine C5 position using reagents like POCl₃ or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 2 : Azetidine ring formation via cyclization of β-amino alcohols or alkylation of amines under reductive conditions .
  • Key reagents : Palladium catalysts (e.g., Pd(OAc)₂), bases (e.g., NaOtBu), and azetidine precursors (e.g., 3-azetidinyl boronic acid).

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and azetidine ring integration (e.g., characteristic shifts for NH₂ at δ 5.5–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₁N₃) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identifies amine (-NH₂) and azetidine ring vibrations (~3350 cm⁻¹ for N-H stretch) .

Q. How is the purity of this compound typically assessed in academic research?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to quantify impurities.
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values.
  • Melting Point : Consistency with literature data (if available) indicates purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Catalyst loading (0.5–5 mol%), solvent polarity (dioxane vs. DMF), temperature (80–120°C), and reaction time (12–48 hrs).
  • Response Surface Methodology (RSM) : Identifies interactions between variables (e.g., higher Pd catalyst improves coupling efficiency but may increase side products) .
  • Case Study : A 30% yield increase was achieved by switching from DMF to dioxane, reducing polar aprotic solvent-induced side reactions .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity (e.g., distinguishing NH₂ protons from azetidine CH₂ groups) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What experimental design approaches are recommended for studying the bioactivity of this compound against multiple targets?

  • Factorial Design : Tests combinations of variables (e.g., concentration, incubation time, pH) to identify synergistic effects. For example, a 2³ factorial design revealed optimal IC₅₀ values at pH 7.4 and 24-hour incubation .
  • High-Throughput Screening (HTS) : Automated assays (e.g., fluorescence polarization) screen ligand-receptor binding across 96-well plates .
  • In Silico Docking : Prioritizes targets (e.g., kinases, GPCRs) using molecular docking (AutoDock Vina) before wet-lab validation .

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